Cas no 868678-73-3 (1-(2-fluorophenyl)methoxy-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide)

1-(2-Fluorophenyl)methoxy-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a fluorinated pyridine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a 2-fluorophenyl methoxy group and a phenylcarboxamide moiety, which may enhance binding affinity and metabolic stability in drug design. The compound's dihydropyridine core offers versatility for further functionalization, making it a valuable intermediate in synthetic organic chemistry. Its fluorinated aromatic ring could improve lipophilicity and bioavailability, while the carboxamide group provides hydrogen-bonding capabilities for targeted interactions. This scaffold may be of interest in developing enzyme inhibitors or receptor modulators due to its balanced electronic and steric properties. The compound's synthetic accessibility and structural features make it a promising candidate for exploratory research in bioactive molecule development.
1-(2-fluorophenyl)methoxy-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide structure
868678-73-3 structure
Product Name:1-(2-fluorophenyl)methoxy-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide
CAS No:868678-73-3
MF:C19H15FN2O3
MW:338.332408189774
CID:6342014
PubChem ID:7190038
Update Time:2025-05-25

1-(2-fluorophenyl)methoxy-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-(2-fluorophenyl)methoxy-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide
    • 1-((2-fluorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide
    • 868678-73-3
    • AKOS024612218
    • F1825-0122
    • 1-[(2-fluorophenyl)methoxy]-2-oxo-N-phenylpyridine-3-carboxamide
    • 1-[(2-fluorophenyl)methoxy]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide
    • Inchi: 1S/C19H15FN2O3/c20-17-11-5-4-7-14(17)13-25-22-12-6-10-16(19(22)24)18(23)21-15-8-2-1-3-9-15/h1-12H,13H2,(H,21,23)
    • InChI Key: CKKVWDXMVVPHHL-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1CON1C=CC=C(C(NC2C=CC=CC=2)=O)C1=O

Computed Properties

  • Exact Mass: 338.10667051g/mol
  • Monoisotopic Mass: 338.10667051g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 555
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 58.6Ų

1-(2-fluorophenyl)methoxy-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide Pricemore >>

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Additional information on 1-(2-fluorophenyl)methoxy-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

Compound CAS No 868678-73-3: 1-(2-fluorophenyl)methoxy-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

The compound with CAS No 868678-73-3, known as 1-(2-fluorophenyl)methoxy-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide, is a highly specialized organic molecule with significant potential in the field of pharmaceutical research. This compound belongs to the class of dihydropyridines, which are well-known for their role in various biological activities, including antihypertensive effects. The dihydropyridine core of this molecule is a key structural feature that contributes to its pharmacological properties.

The 1-(2-fluorophenyl)methoxy substituent attached to the dihydropyridine ring introduces unique electronic and steric effects, which can influence the compound's solubility, stability, and bioavailability. Fluorine substitution is a common strategy in drug design to enhance metabolic stability and improve pharmacokinetic profiles. Recent studies have shown that fluorinated aromatic groups can significantly impact the binding affinity of molecules to their target receptors, making this compound a promising candidate for further investigation in drug discovery.

The N-phenyl group in the molecule adds another layer of complexity to its structure. Phenyl groups are often used in organic synthesis to improve lipophilicity and enhance interactions with hydrophobic pockets in protein targets. This feature, combined with the carboxamide functional group, suggests that the compound may exhibit strong binding affinities to certain enzyme or receptor targets. Carboxamides are also known for their ability to participate in hydrogen bonding, which is critical for many biological interactions.

Recent advancements in computational chemistry have enabled researchers to predict the potential biological activity of compounds like CAS No 868678-73-3 with greater accuracy. Molecular docking studies have revealed that this compound may interact with key residues in the active sites of various enzymes, such as kinases or proteases. These findings highlight its potential as a lead compound for developing novel therapeutic agents.

In terms of synthesis, the construction of 1-(2-fluorophenyl)methoxy derivatives typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The use of palladium-catalyzed cross-coupling reactions has become a standard approach for forming carbon-heteroatom bonds in such molecules. Researchers have optimized these methods to achieve high yields and excellent stereocontrol, ensuring that the compound can be synthesized efficiently for further testing.

The dihydropyridine framework has been extensively studied due to its role as a calcium channel blocker. However, recent research has expanded its applications beyond cardiovascular therapeutics. For instance, dihydropyridines have shown promise in anti-inflammatory and anticancer therapies due to their ability to modulate cellular signaling pathways. The presence of the carboxamide group in this compound may further enhance its ability to inhibit specific enzymes involved in these pathways.

Another area of interest is the study of fluorinated aromatic compounds in medicinal chemistry. Fluorine's unique electronic properties make it an invaluable tool for tuning drug-like qualities such as bioavailability and target selectivity. The 2-fluorophenyl substituent in this molecule could play a critical role in optimizing these properties while maintaining structural integrity.

Recent experimental data suggest that CAS No 868678-73-3 exhibits potent inhibitory activity against certain kinases involved in cancer progression. In vitro assays have demonstrated selective binding to these targets, indicating that the compound could serve as a lead for developing anticancer agents. Furthermore, preliminary pharmacokinetic studies have shown favorable absorption profiles, suggesting that it may be suitable for oral administration.

The development of N-substituted carboxamides has also gained attention due to their role as inhibitors of histone deacetylases (HDACs). These enzymes are implicated in various diseases, including cancer and neurodegenerative disorders. The N-phenyl group in this compound may contribute to HDAC inhibition by forming key interactions within the enzyme's active site.

In conclusion, CAS No 868678-73-3 represents a novel and intriguing molecule with significant potential in drug discovery. Its unique structure combines features from multiple classes of bioactive compounds, making it a valuable candidate for further research. As computational tools continue to advance and experimental techniques become more sophisticated, this compound is likely to play an increasingly important role in the development of new therapeutic agents.

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